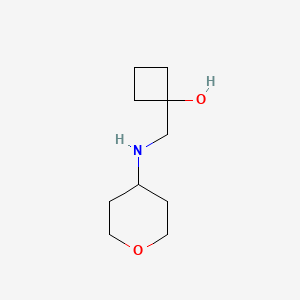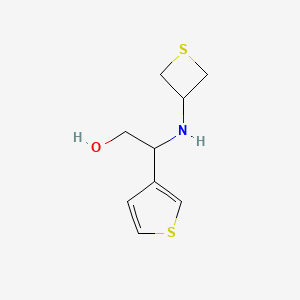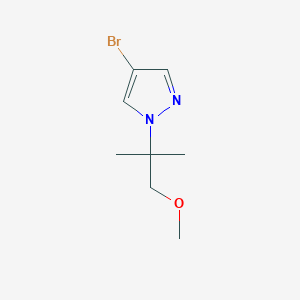
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position and a 2-methoxy-1,1-dimethyl-ethyl group at the 1-position of the pyrazole ring. Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
化学反应分析
Types of Reactions
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation or reduction can lead to different oxidation states of the compound .
科学研究应用
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Material Science: It is employed in the development of advanced materials with specific properties such as conductivity and fluorescence.
作用机制
The mechanism of action of 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the 2-methoxy-1,1-dimethyl-ethyl group, making it less bulky and potentially less selective in certain reactions.
1-(2-Methoxy-1,1-dimethyl-ethyl)pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is unique due to the combination of the bromine atom and the 2-methoxy-1,1-dimethyl-ethyl group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research .
属性
分子式 |
C8H13BrN2O |
|---|---|
分子量 |
233.11 g/mol |
IUPAC 名称 |
4-bromo-1-(1-methoxy-2-methylpropan-2-yl)pyrazole |
InChI |
InChI=1S/C8H13BrN2O/c1-8(2,6-12-3)11-5-7(9)4-10-11/h4-5H,6H2,1-3H3 |
InChI 键 |
MWYDUUJMBCZPDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC)N1C=C(C=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)

![(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13328775.png)
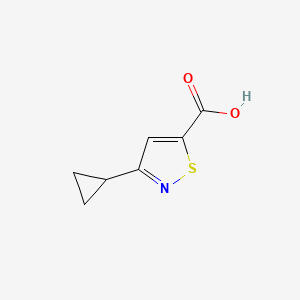
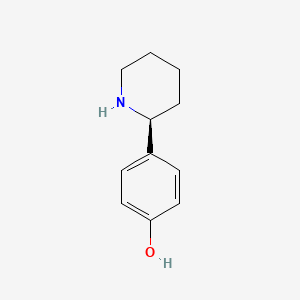
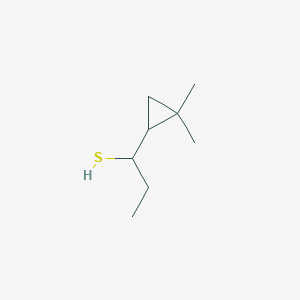
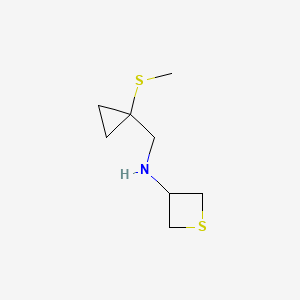
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
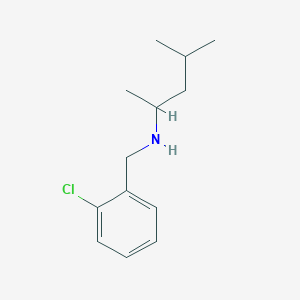
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
